4-Methoxy-3-methylaniline
Overview
Description
4-Methoxy-3-methylaniline is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Functionalization Reactions : A study by Garcia et al. (2013) investigated the influence of N,O-chelating ligands on the reactivity of tantalum complexes for hydroaminoalkylation of amines, including 4-Methoxy-3-methylaniline. They found that this compound is more prone to undergo C–H functionalization via hydroaminoalkylation than N-methylaniline, indicating its potential use in catalysis and organic synthesis processes (Garcia et al., 2013).
Antibacterial Activity : Zhi et al. (2005) synthesized various derivatives of this compound and screened them for their capacity to inhibit bacterial DNA polymerase and Gram-positive bacterial growth. Some derivatives exhibited potent antibacterial activity, indicating the compound's potential in developing new antibacterial agents (Zhi et al., 2005).
Polymer and Material Science : Kilmartin and Wright (1999) explored the photoelectrochemical and spectroscopic properties of substituted polyanilines, including poly(this compound). These polymers displayed characteristics similar to polyaniline, suggesting applications in material science and electronics (Kilmartin & Wright, 1999).
Chemical Synthesis : Zhao et al. (2017) developed a method to synthesize 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from this compound. This process has applications in large-scale synthesis and might be relevant in pharmaceutical manufacturing (Zhao et al., 2017).
Electrochemical Applications : Lindino and Bulhões (1996) studied the electrochemical polymerization of this compound on platinum electrodes. The polymers exhibited properties useful for pH sensing applications, showing potential in sensor technology (Lindino & Bulhões, 1996).
Cancer Research : Chen et al. (2017) synthesized 4-methoxy-substituted derivatives of this compound and evaluated their cytotoxic activities against various carcinoma cells. Some compounds showed promising potential as anti-cancer agents, suggesting the compound's relevance in oncological research (Chen et al., 2017).
Environmental and Analytical Chemistry : Wang et al. (2002) investigated the methylation of aniline by methanol on zeolite H-Y, where this compound was a product. This study is significant in understanding chemical reactions for environmental and analytical applications (Wang et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that anilines can undergo various reactions, including electrophilic substitution . In this process, an electrophile reacts with the aromatic ring of the aniline, leading to the formation of a new compound. The presence of the methoxy and methyl groups on the aromatic ring may influence the reactivity of the compound and the position of the substitution.
Biochemical Pathways
For instance, they can be used in the preparation of triamine pyrimidine derivatives, which have been studied for their antitumor properties .
Result of Action
For instance, some anilines have been studied for their potential antitumor effects .
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methylaniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body . For instance, the compound’s reactivity and stability can be affected by the presence of oxidizing or reducing agents. Additionally, the compound’s action and efficacy can be influenced by the specific physiological conditions within the body, such as the pH and the presence of specific enzymes.
Biochemical Analysis
Biochemical Properties
It is known that the methoxy group exerts a +M effect, which should increase basicity even after resonance . This suggests that 4-Methoxy-3-methylaniline could interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that the compound can be synthesized through a reaction involving 10% Palladium on carbon (10% Pd/C), suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-methoxy-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPZNNZUCPLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159625 | |
Record name | Benzenamine, 4-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-90-3 | |
Record name | 4-Methoxy-3-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-methoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-methoxybenzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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